molecular formula C15H11NO2 B1587032 3-(1H-indol-5-yl)benzoic Acid CAS No. 886363-16-2

3-(1H-indol-5-yl)benzoic Acid

Cat. No. B1587032
M. Wt: 237.25 g/mol
InChI Key: VKHHKQSCGXEKEE-UHFFFAOYSA-N
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Description

3-(1H-indol-5-yl)benzoic Acid is a chemical compound with the CAS Number: 1207028-05-4 . It has a molecular weight of 237.26 . This compound is solid in its physical form . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

Indolyl-1,2,4-oxidizable derivatives were synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug (acarbose), with compound 35 being the most potent inhibitor .


Molecular Structure Analysis

The molecular structure of 3-(1H-indol-5-yl)benzoic Acid is C15H11NO2 . The InChI code is 1S/C15H11NO2/c17-15(18)12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H, (H,17,18) .


Chemical Reactions Analysis

The compound has been evaluated as a new class of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug (acarbose), with compound 35 being the most potent inhibitor .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 237.26 . The CAS Number is 1207028-05-4 . The density of the compound is 1.3±0.1 g/cm3 . The boiling point is 523.9±33.0 °C at 760 mmHg .

Scientific Research Applications

Coordination Polymers

Lanthanide-based Coordination Polymers : Research on aromatic carboxylic acids, similar to 3-(1H-indol-5-yl)benzoic Acid, led to the development of lanthanide coordination compounds. These compounds were characterized for their photophysical properties, demonstrating potential applications in the field of materials science for the development of new luminescent materials (Sivakumar et al., 2011).

Organic Synthesis Methods

Meta-C–H Functionalizations of Benzoic Acid Derivatives : A study on the meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template demonstrates the advancement in synthetic chemistry techniques. This process facilitates the functionalization of benzoic acids, a structural motif common in drug molecules and natural products, providing a synthetically useful tool for organic synthesis (Li et al., 2016).

Biological Activities and Applications

Inhibitors for Treatment of Chronic Diabetic Complications : The discovery of a series of highly potent and selective 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors, such as lidorestat, highlights the therapeutic potential of compounds related to 3-(1H-indol-5-yl)benzoic Acid in treating chronic diabetic complications by targeting aldose reductase (Van Zandt et al., 2005).

Antibacterial Activity of Hybrid Derivatives : Synthesis and testing of novel ester/hybrid derivatives of 3-hydroxy benzoic acid, structurally related to 3-(1H-indol-5-yl)benzoic Acid, for their antibacterial activity. This approach indicates the potential of these compounds in developing new chemotherapeutic agents (Satpute et al., 2018).

properties

IUPAC Name

3-(1H-indol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHHKQSCGXEKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399741
Record name 3-(1H-indol-5-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-5-yl)benzoic Acid

CAS RN

886363-16-2
Record name 3-(1H-Indol-5-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-indol-5-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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